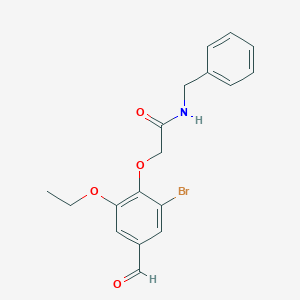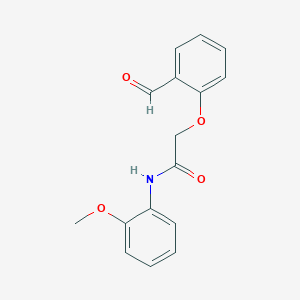![molecular formula C24H27BrN4OS B307657 10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307657.png)
10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a novel chemical compound with potential applications in scientific research. This compound has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of 10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to interact with specific biological targets, leading to changes in cellular processes and functions. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several advantages for use in lab experiments. It is a highly specific compound that can be used to target specific biological pathways and mechanisms. It is also relatively easy to synthesize and can be produced in large quantities. However, the compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. These include:
1. Further studies to fully elucidate the mechanism of action of the compound.
2. Development of new derivatives of the compound with improved properties and enhanced biological activity.
3. Investigation of the potential use of the compound in the treatment of various diseases and conditions.
4. Studies to determine the optimal dosage and administration of the compound.
5. Investigation of the potential toxicity of the compound and its effects on various biological systems.
6. Development of new methods for synthesizing the compound with improved yields and purity levels.
7. Investigation of the potential use of the compound in combination with other drugs or therapies.
8. Studies to determine the pharmacokinetics and pharmacodynamics of the compound in vivo.
9. Investigation of the potential use of the compound in the study of specific biological pathways and mechanisms.
10. Development of new methods for delivering the compound to specific tissues or organs in the body.
Méthodes De Synthèse
The synthesis of 10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a series of steps that include the reaction of tert-butyl 4-bromobenzoate with 1-bromo-3-butylsulfanylbenzene to form 10-bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. The synthesis method has been optimized to produce high yields of the compound with purity levels suitable for scientific research applications.
Applications De Recherche Scientifique
10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has potential applications in scientific research, particularly in the field of drug discovery and development. This compound can be used as a lead compound in the development of new drugs for various diseases and conditions. It can also be used as a tool compound in the study of biological pathways and mechanisms.
Propriétés
Nom du produit |
10-Bromo-6-(4-tert-butylphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Formule moléculaire |
C24H27BrN4OS |
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
10-bromo-6-(4-tert-butylphenyl)-3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C24H27BrN4OS/c1-5-6-13-31-23-27-22-20(28-29-23)18-14-17(25)11-12-19(18)26-21(30-22)15-7-9-16(10-8-15)24(2,3)4/h7-12,14,21,26H,5-6,13H2,1-4H3 |
Clé InChI |
OPWYEYGXSUBDDZ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)C(C)(C)C)N=N1 |
SMILES canonique |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)C(C)(C)C)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)

![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)


![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
![7-Butyryl-3-(methylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307589.png)
![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl methyl ether](/img/structure/B307591.png)
![7-Butyryl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307592.png)
![Methyl 4-[7-butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307593.png)
![5-(3,4-Diethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307599.png)